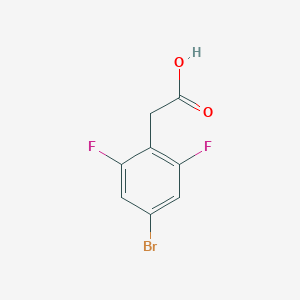

4-Bromo-2,6-difluorophenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2,6-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFFYYLXGIHKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378359 | |

| Record name | 4-Bromo-2,6-difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537033-54-8 | |

| Record name | 4-Bromo-2,6-difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromo-2,6-difluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 4-Bromo-2,6-difluorophenylacetic acid

This compound, identified by the CAS Number 537033-54-8 , is a highly functionalized synthetic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique trifecta of reactive sites—a carboxylic acid, a bromine atom, and a sterically constrained difluorinated aromatic ring—offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of two fluorine atoms ortho to the acetic acid side chain imparts profound effects on the molecule's physicochemical properties, including acidity, lipophilicity, and metabolic stability. These features are highly desirable in drug design for modulating pharmacokinetics and pharmacodynamics.[1][2]

This guide provides an in-depth analysis of this compound, covering its core properties, a plausible and detailed synthetic pathway, its strategic applications in drug discovery, and essential safety protocols. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this potent intermediate in their research and development pipelines.

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis and process development. The data presented below has been aggregated from chemical databases and inferred from structurally related analogs.

Key Properties Summary

| Property | Value | Source / Rationale |

| CAS Number | 537033-54-8 | Chemcd Database |

| Molecular Formula | C₈H₅BrF₂O₂ | Chemcd Database |

| Molecular Weight | 251.03 g/mol | Chemcd Database |

| Appearance | White to off-white solid | Inferred from related compounds[3] |

| Melting Point | Data not readily available | The related 4-bromophenylacetic acid melts at 114-117 °C[4] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., Ethanol, DMSO, THF) | Inferred from related compounds[4] |

| pKa | Expected to be lower (more acidic) than phenylacetic acid due to the electron-withdrawing fluorine atoms. | Standard chemical principles |

Spectroscopic Characterization

While specific spectra for this exact compound are proprietary, its structure allows for predictable characterization by standard analytical methods.[5]

-

¹H NMR: The proton NMR spectrum is expected to show two key signals: a singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group, and a multiplet (likely a triplet due to coupling with the two equivalent fluorine atoms) for the two aromatic protons. The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum.

-

¹³C NMR: The carbon NMR will be characterized by signals for the carbonyl carbon, the methylene carbon, and four distinct aromatic carbon signals. The carbons bonded to fluorine will show characteristic splitting (C-F coupling).

-

Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Part 2: Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is not trivial and requires a multi-step approach. A logical and efficient pathway begins with a commercially available starting material, 1-bromo-3,5-difluorobenzene. The proposed synthesis leverages modern organometallic chemistry to achieve the desired substitution pattern.

Proposed Synthetic Workflow

The synthesis can be logically divided into two primary stages: first, the introduction of a one-carbon unit at the 4-position to form an aldehyde intermediate, and second, the conversion of this aldehyde to the final phenylacetic acid product.

Caption: Proposed two-stage synthesis of this compound.

Step-by-Step Experimental Protocol (Conceptual)

Stage 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde [6]

-

Reaction Setup: A flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen) is charged with anhydrous tetrahydrofuran (THF). The solvent is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: 1-Bromo-3,5-difluorobenzene is dissolved in anhydrous THF and added to the flask. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) is added dropwise.

-

Causality: The fluorine atoms are potent ortho-directing groups for metalation. The strong base selectively removes the proton between the two fluorine atoms (the most acidic aromatic proton), generating a lithiated intermediate.

-

-

Electrophilic Quench: An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added to the reaction mixture. The reaction is allowed to stir at low temperature before slowly warming.[6]

-

Causality: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon acidic workup, collapses to yield the target aldehyde.

-

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is extracted, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 4-Bromo-2,6-difluorobenzaldehyde.

Stage 2: Conversion to this compound

-

Homologation: The aldehyde from Stage 1 is subjected to a carbon-carbon bond-forming reaction to add the required two-carbon unit. A Horner-Wadsworth-Emmons reaction is ideal. The aldehyde is reacted with a phosphonate ester (e.g., triethyl phosphonoacetate) in the presence of a base like sodium hydride (NaH).

-

Causality: The base deprotonates the phosphonate ester, creating a stabilized carbanion that attacks the aldehyde. The subsequent elimination of the phosphate byproduct forms an α,β-unsaturated ester.

-

-

Reduction and Saponification: The resulting unsaturated ester is then reduced. This can be achieved via catalytic hydrogenation (H₂ gas over a Palladium on Carbon catalyst) to saturate the double bond. Following reduction, the ester is saponified (hydrolyzed) using a strong base like sodium hydroxide in an aqueous/alcoholic solvent mixture.

-

Causality: Hydrogenation reduces the alkene to an alkane. Saponification cleaves the ester bond, forming the sodium salt of the carboxylic acid.

-

-

Final Acidification: The reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to a pH of ~2. This protonates the carboxylate salt, precipitating the final product, this compound. The solid can then be collected by filtration, washed, and dried.

Part 3: Applications in Drug Discovery and Development

The strategic value of this compound lies in its utility as a scaffold that can be elaborated into more complex drug candidates. The fluorine and bromine atoms are not mere placeholders but active contributors to the molecule's potential biological activity.

The Role of Halogenation in Drug Design

-

Fluorine Substitution: The two ortho-fluorine atoms are critical. They are potent electron-withdrawing groups, which lowers the pKa of the carboxylic acid, potentially affecting its interaction with biological targets. Furthermore, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2] The steric bulk of the fluorine atoms also restricts the rotation of the phenyl ring, locking the molecule into a preferred conformation which can improve binding affinity to a target protein.

-

Bromine as a Synthetic Handle: The bromine atom is an exceptionally versatile functional group for further chemical modification. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the facile introduction of diverse aryl, alkyl, or nitrogen-containing groups at this position.

Logical Workflow in Fragment-Based Drug Discovery (FBDD)

This compound can be viewed as a high-value fragment for FBDD campaigns. Its properties allow for systematic exploration of the chemical space around a biological target.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. 4-Bromophenylacetic acid 98 1878-68-8 [sigmaaldrich.com]

- 5. This compound(537033-54-8) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

4-Bromo-2,6-difluorophenylacetic acid chemical properties.

An In-Depth Technical Guide to 4-Bromo-2,6-difluorophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic carboxylic acid that serves as a key intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, imparts specific reactivity and properties that are leveraged in various scientific fields, notably in the development of agrochemicals. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on practical insights for laboratory and development settings.

Table of Contents

-

Chemical and Physical Properties

-

Synthesis and Purification

-

Spectroscopic Analysis

-

Chemical Reactivity and Derivatization

-

Applications in Research and Development

-

Safety and Handling

-

References

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] The presence of fluorine atoms ortho to the acetic acid moiety influences the molecule's conformation and electronic properties. The electron-withdrawing nature of the fluorine and bromine atoms increases the acidity of the carboxylic acid group compared to unsubstituted phenylacetic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 537033-54-8 | [1][2] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1][2] |

| Molecular Weight | 251.02 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 307.7 ± 37.0 °C (Predicted) | [1] |

| Density | 1.77 g/mL (Predicted) | [1][2] |

| pKa | 3.60 ± 0.10 (Predicted) | [1] |

| Storage Conditions | Sealed in a dry environment at room temperature | [1] |

Synthesis and Purification

The proposed synthesis involves two key steps:

-

Halogen-Metal Exchange and Alkylation: Treatment of 1-bromo-3,5-difluorobenzene with a strong base like n-butyllithium at low temperatures, followed by reaction with a suitable electrophile to introduce the acetic acid moiety.

-

Hydrolysis: Conversion of the introduced group (e.g., a nitrile or ester) to the final carboxylic acid.

A common strategy for synthesizing phenylacetic acids is through the corresponding benzyl nitrile. This can be achieved by first preparing 4-bromo-2,6-difluorobenzyl bromide, followed by cyanation and hydrolysis.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a representative example based on the synthesis of analogous compounds.[4][5]

Step 1: Synthesis of 4-Bromo-2,6-difluorobenzyl bromide

-

To a solution of 4-bromo-2,6-difluorotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents).

-

Add a radical initiator, such as benzoyl peroxide (0.05 equivalents).

-

Reflux the mixture under inert atmosphere and with light irradiation (e.g., a 250W lamp) for 4-6 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-bromo-2,6-difluorobenzyl bromide, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-2,6-difluorophenylacetonitrile

-

In a round-bottom flask, dissolve sodium cyanide (1.5 equivalents) in a mixture of ethanol and water.

-

Add the crude 4-bromo-2,6-difluorobenzyl bromide (1 equivalent) from the previous step to the cyanide solution.

-

Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain crude 4-bromo-2,6-difluorophenylacetonitrile.

Step 3: Hydrolysis to this compound

-

To the crude 4-bromo-2,6-difluorophenylacetonitrile (1 equivalent), add an excess of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).[4]

-

Heat the mixture to reflux for 8-12 hours.

-

Cool the reaction mixture to room temperature.

-

If basic hydrolysis was performed, acidify the mixture with concentrated HCl until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Analysis

Characterization of this compound is typically achieved through standard spectroscopic methods. While a comprehensive set of spectra for this specific molecule is not publicly available, expected spectral features can be predicted based on its structure and data from analogous compounds.[3][6]

¹H NMR:

-

-CH₂- (Methylene protons): A singlet is expected for the two protons of the methylene group, likely in the range of 3.6-4.0 ppm.

-

Ar-H (Aromatic protons): The two aromatic protons are chemically equivalent and will appear as a singlet, or a narrowly split multiplet due to coupling with the fluorine atoms, in the region of 7.2-7.6 ppm.

¹³C NMR:

-

-COOH (Carboxyl carbon): A signal is expected around 170-175 ppm.

-

-CH₂- (Methylene carbon): A signal is expected in the range of 35-45 ppm.

-

Aromatic carbons: Multiple signals will be observed in the aromatic region (110-165 ppm). The carbons attached to fluorine will show characteristic large C-F coupling constants.

IR Spectroscopy:

-

O-H stretch (Carboxylic acid): A broad absorption band is expected from 2500 to 3300 cm⁻¹.

-

C=O stretch (Carboxylic acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C-F stretch: Strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

-

C-Br stretch: An absorption in the lower frequency region of the fingerprint, typically 500-650 cm⁻¹.

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).

-

Common fragmentation patterns would include the loss of the carboxyl group (-COOH) and cleavage at the benzylic position.

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by its three main functional components: the carboxylic acid group, the activated methylene group, and the substituted aromatic ring.

Caption: Key reactivity pathways for this compound.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification with alcohols in the presence of an acid catalyst, and amide formation with amines using coupling agents like DCC or EDC.[7] It can also be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

-

Aromatic Ring: The bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling with boronic acids can be used to form a new carbon-carbon bond, while Buchwald-Hartwig amination can introduce nitrogen-based functional groups.

-

Methylene Group: The protons on the methylene group are acidic and can be deprotonated with a strong base, allowing for alkylation at this position.

Applications in Research and Development

The primary documented application of this compound is as a building block in the synthesis of agrochemicals.[1]

-

Fungicide Synthesis: It is used in the preparation of pyrido[2,3-b]pyrazine-8-amine derivatives, which have shown efficacy as phytopathogenic fungicides.[1] The fluorinated phenylacetic acid core is a common feature in modern agrochemicals, as the fluorine atoms can enhance metabolic stability and binding affinity to target enzymes in fungi.[8]

-

Potential in Drug Discovery: While specific applications in pharmaceuticals are not detailed in the available literature, related brominated and fluorinated phenylacetic acid derivatives are explored in drug discovery for their potential biological activities. Bromophenol derivatives, for example, have been investigated for antioxidant and anticancer properties.[9][10] The structural motifs present in this compound make it a valuable scaffold for creating libraries of compounds for screening in various therapeutic areas.

Safety and Handling

This compound is classified as an irritant.[1] As with all halogenated organic acids, appropriate safety precautions must be taken during handling.

Table 2: Hazard and Precautionary Information

| Hazard Category | GHS Classification and Precautionary Statements | Source(s) |

| Acute Toxicity | While specific data is unavailable, related compounds can be harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [11][12] |

| Skin Corrosion/Irritation | Causes skin irritation. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice. | [5][13] |

| Eye Damage/Irritation | Causes serious eye irritation. Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [5][13] |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [5][13] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [1][5] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [5] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated and ventilation is inadequate.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

Seek medical attention if any symptoms persist.

References

- PrepChem.com. (n.d.). Synthesis of 4-bromo-2,6-difluorophenol.

- PubChem. (n.d.). 4-(Bromomethyl)phenylacetic acid.

- Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.

- Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

- Google Patents. (n.d.). CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.

- Fisher Scientific. (n.d.). This compound, 96%, Thermo Scientific.

- Chemcd. (n.d.). This compound | 537033-54-8.

- SpectraBase. (n.d.). 4-Bromo-2,6-difluorobenzeneboronic acid.

- Wikipedia. (n.d.). 4-Bromophenylacetic acid.

- Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- MDPI. (2021). A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives.

- FAQ-Chemical. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.

- NIST. (n.d.). 4-Bromophenylacetic acid - NIST WebBook.

- ResearchGate. (2022). Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats.

- NIH. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.

- ScienceDirect. (2022). RIFM fragrance ingredient safety assessment, phenylacetic acid, CAS Registry Number 103-82-2.

- ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol.

- MDPI. (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives.

- NIH. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives.

- OUCI. (n.d.). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives.

- NIST. (n.d.). Bromo-4-fluoroacetophenone - NIST WebBook.

- ResearchGate. (n.d.). Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate.

- Frontiers. (n.d.). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains.

Sources

- 1. This compound, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. This compound CAS#: 537033-54-8 [amp.chemicalbook.com]

- 3. This compound(537033-54-8) 1H NMR spectrum [chemicalbook.com]

- 4. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]

- 5. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 6. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 7. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. 2-(4-Bromo-2,5-difluorophenyl)acetic acid | C8H5BrF2O2 | CID 53403615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Bromo-2,6-difluorophenylacetic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-difluorophenylacetic acid is a halogenated aromatic carboxylic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring a phenylacetic acid core substituted with both bromine and fluorine atoms, provides a unique combination of reactivity and physicochemical properties. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, enabling the construction of complex molecular architectures. Concurrently, the fluorine atoms can profoundly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable building block in the design of novel therapeutic agents. Phenylacetic acid and its derivatives are fundamental components in a variety of pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac, as well as antibiotics like penicillin G.[1][2][3] This guide provides a comprehensive overview of the synthesis, structural elucidation, and potential applications of this compound, offering insights for its effective utilization in research and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrF₂O₂ | ChemSpider |

| Molecular Weight | 249.03 g/mol | Tokyo Chemical Industry Co., Ltd. |

| CAS Number | 355227-31-3 | MedChemExpress |

| Melting Point | 143-146 °C | ChemicalBook |

| Boiling Point (Predicted) | 317.3 ± 37.0 °C | ChemicalBook |

| Density (Predicted) | 1.829 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 3.25 ± 0.19 | ChemicalBook |

| Appearance | White to off-white solid | Thermo Fisher Scientific |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, typically starting from a readily available difluorinated benzene derivative. A plausible and efficient synthetic route involves the initial formation of an aldehyde, followed by oxidation to the corresponding benzoic acid, and subsequent homologation to the desired phenylacetic acid.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde

This procedure is adapted from a known method for the formylation of 1-bromo-3,5-difluorobenzene.[4]

-

Reaction Setup: To a solution of 1-bromo-3,5-difluorobenzene (0.1 mmol) in anhydrous tetrahydrofuran (THF, 120 ml), add a 2 M solution of lithium diisopropylamide (LDA) in THF (55 ml, 0.11 mmol) dropwise with stirring at -70 °C.

-

Lithiation: Stir the reaction mixture at -70 °C for 30 minutes to facilitate the formation of the lithiated intermediate.

-

Formylation: Add N-formylpiperidine dropwise to the reaction mixture at -70 °C.

-

Work-up: Allow the reaction to warm to 0 °C. Pour the mixture into cold water and acidify with 10% hydrochloric acid (HCl). Extract the product with methyl tert-butyl ether (2 x volumes).

-

Purification: Combine the organic phases, wash with water, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure. The crude product can be purified by silica gel chromatography using a heptane/dichloromethane mixture as the eluent to yield 4-bromo-2,6-difluorobenzaldehyde.[4]

Step 2: Oxidation to 4-Bromo-2,6-difluorobenzoic acid

The oxidation of the aldehyde to the corresponding carboxylic acid can be achieved using various oxidizing agents. A common method involves the use of potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).

-

Using Potassium Permanganate:

-

Dissolve 4-bromo-2,6-difluorobenzaldehyde in a mixture of pyridine and water.

-

Heat the solution to 90 °C and slowly add potassium permanganate.

-

Stir the reaction at 90 °C for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and filter through celite.

-

Acidify the filtrate with 6N HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry to obtain 4-bromo-2,6-difluorobenzoic acid.[5]

-

-

Using Sodium Chlorite:

-

Dissolve 4-bromo-2,6-difluorobenzaldehyde in acetonitrile.

-

Prepare a solution of sodium chlorite and sodium dihydrogen phosphate (NaH₂PO₄) in water.

-

Slowly add the aldehyde solution to the cold aqueous solution of the oxidizing agent.

-

Stir the reaction overnight at room temperature.

-

Quench any unreacted oxidants with a small amount of sodium sulfite (Na₂SO₃).

-

Acidify the mixture with 10% HCl and extract the product with ethyl acetate.

-

Wash the organic layer with water, dry over magnesium sulfate (MgSO₄), and evaporate the solvent to yield 4-bromo-2,6-difluorobenzoic acid.[5]

-

Step 3: Arndt-Eistert Homologation to this compound

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids.[6][7][8][9][10]

-

Acid Chloride Formation: Convert 4-bromo-2,6-difluorobenzoic acid to its acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. This step is typically performed under anhydrous conditions.

-

Diazoketone Formation: React the acid chloride with diazomethane (CH₂N₂) to form the intermediate α-diazoketone. It is crucial to use an excess of diazomethane to neutralize the HCl generated during the reaction.[6][8]

-

Wolff Rearrangement: The α-diazoketone is then subjected to a Wolff rearrangement, which can be catalyzed by silver(I) oxide (Ag₂O) or silver benzoate in the presence of water. This rearrangement expels nitrogen gas and forms a ketene intermediate.[6][7][8]

-

Hydrolysis: The ketene intermediate is immediately trapped by water to yield the final product, this compound.[6][8]

Structural Elucidation and Analytical Characterization

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound is available from commercial suppliers, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons.[11]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂-) protons adjacent to the carboxylic acid group. The aromatic protons will appear as a multiplet, likely a triplet or a doublet of doublets, due to coupling with the adjacent fluorine atoms. The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide detailed information about the carbon skeleton. The carbonyl carbon of the carboxylic acid will appear in the downfield region (typically 170-180 ppm). The methylene carbon will be observed in the aliphatic region. The aromatic carbons will show characteristic chemical shifts influenced by the bromo and fluoro substituents, with carbon-fluorine coupling being a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| C-H stretch (Aromatic) | 3100 - 3000 |

| C-H stretch (Aliphatic) | 3000 - 2850 |

| C=O stretch (Carboxylic Acid) | 1760 - 1690 (strong) |

| C=C stretch (Aromatic) | 1600 - 1450 |

| C-O stretch (Carboxylic Acid) | 1320 - 1210 |

| C-F stretch | 1250 - 1000 |

| C-Br stretch | 690 - 515 |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

-

Fragmentation Pattern: Common fragmentation pathways for phenylacetic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of a carboxyl radical (-•COOH, 45 Da). The presence of the bromo and fluoro substituents will also influence the fragmentation, potentially leading to the loss of Br•, HBr, F•, or HF. The most stable fragments will give rise to the most intense peaks in the spectrum.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of both bromo and fluoro substituents allows for a high degree of synthetic versatility and the ability to fine-tune the properties of the final product.

Role as a Pharmaceutical Intermediate

The bromo- and fluoro-substituted phenylacetic acid moiety can be incorporated into larger molecules to enhance their biological activity. The fluorine atoms can improve metabolic stability by blocking sites of oxidation and can also increase binding affinity to target proteins through favorable electrostatic interactions. The bromine atom can be readily replaced through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of diverse molecular scaffolds.

Potential Therapeutic Areas

Phenylacetic acid derivatives have been investigated for a wide range of therapeutic applications. For example, they are key components of many NSAIDs.[1] Furthermore, substituted phenylacetic acids have been explored as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating glucose and lipid metabolism, suggesting potential applications in the treatment of metabolic disorders.[12] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds to be screened for a variety of biological activities.

Application Workflow Diagram

Caption: General workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a synthetically versatile and pharmaceutically relevant molecule. Its preparation from readily available starting materials, coupled with its unique structural features, makes it a valuable tool for medicinal chemists and researchers in drug discovery. The ability to perform selective chemical transformations at the bromine position, while benefiting from the property-modulating effects of the fluorine atoms, allows for the rational design and synthesis of novel bioactive compounds. A thorough understanding of its synthesis and analytical characterization, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.

References

- Phenylacetic Acid Derivatives Overview. (n.d.). Scribd.

- Phenylacetic acid. (2023, December 19). In Wikipedia. [Link]

- Synthesis of 2-[(3,4,5-Triphenyl)

- Arndt-Eistert Reaction. (n.d.). Organic Chemistry Portal.

- Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. (2012). Journal of Medicinal Chemistry. [Link]

- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.

- Phenylacetic acid derivatives as hPPAR agonists. (2003). Bioorganic & Medicinal Chemistry Letters. [Link]

- Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis of 4-bromo-2,6-difluorophenol. (n.d.). PrepChem.com.

- Arndt-Eistert Homologation: Mechanism & Examples. (n.d.). NROChemistry.

- Arndt–Eistert reaction. (n.d.). Grokipedia.

- Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction. (n.d.). UCLA Chemistry and Biochemistry.

- Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. (n.d.). Google Patents.

- Preparation of 4-bromo-2,6-difluorobenzonitrile. (n.d.). Google Patents.

- What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? (n.d.). Stanford Chemicals.

Sources

- 1. scribd.com [scribd.com]

- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Arndt-Eistert Reaction (Chapter 1) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Arndt-Eistert Synthesis [organic-chemistry.org]

- 8. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction [chem.ucla.edu]

- 11. This compound(537033-54-8) 1H NMR spectrum [chemicalbook.com]

- 12. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-difluorophenylacetic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 4-Bromo-2,6-difluorophenylacetic acid, a key intermediate in the development of pharmaceuticals and other advanced materials. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of synthetic strategies. By elucidating the causality behind experimental choices, this guide aims to equip scientists with the knowledge to not only replicate these methods but also to adapt and troubleshoot them effectively.

Introduction: The Significance of this compound

This compound is a substituted phenylacetic acid derivative whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of the fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of parent compounds, while the bromo-substituent provides a versatile handle for further chemical modifications, such as cross-coupling reactions. Aromatic fluorine-containing compounds are crucial intermediates for various physiologically active substances, including pesticides and medicines.[1]

This guide will explore the primary synthetic routes to this compound, focusing on the underlying chemical principles and providing practical, step-by-step methodologies.

Synthetic Strategies: A Comparative Overview

Several synthetic routes can be envisioned for the preparation of this compound. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale of synthesis, and safety considerations. This guide will focus on two prominent and logical synthetic pathways:

-

Route A: Commencing with the bromination of 2,6-difluoroaniline.

-

Route B: A lithiation-carboxylation approach starting from 3,5-difluorobromobenzene.

A third, related synthesis for a similar compound, 4-bromophenylacetic acid, will also be discussed to provide additional context and potential alternative strategies.

Synthetic Route A: From 2,6-Difluoroaniline

This pathway leverages the commercially available 2,6-difluoroaniline and proceeds through the key intermediate 4-bromo-2,6-difluoroaniline.

Overall Synthetic Workflow

The multi-step synthesis starting from 2,6-difluoroaniline can be visualized as follows:

Caption: Synthetic pathway from 2,6-difluoroaniline.

Step 1: Electrophilic Bromination of 2,6-Difluoroaniline

Mechanism and Rationale: The first step involves the electrophilic aromatic substitution of 2,6-difluoroaniline with bromine. The amino group is a strong activating group, directing the incoming electrophile to the para position. The fluorine atoms are deactivating but also ortho, para-directing; however, the strong activation of the amino group governs the regioselectivity of the reaction.

Experimental Protocol:

-

Dissolve 2,6-difluoroaniline (e.g., 3.0 g, 22.56 mmol) in glacial acetic acid (10 mL).[2]

-

Slowly add a solution of bromine (1.2 mL) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 25°C.[3]

-

Stir the mixture at room temperature for 15 minutes to 2 hours.[2][3]

-

Upon completion, the solvent can be evaporated under reduced pressure.[2]

-

The residue is then neutralized with an aqueous solution of sodium carbonate.[2]

-

The aqueous phase is extracted with dichloromethane.[2]

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 4-bromo-2,6-difluoroaniline.[2] A yield of 92% has been reported for this step.[2]

Step 2: Sandmeyer Reaction to Form 4-Bromo-2,6-difluorobenzonitrile

Mechanism and Rationale: The Sandmeyer reaction is a classic method for converting an aryl amine to an aryl halide or nitrile via a diazonium salt intermediate. This is a reliable transformation for introducing a cyano group, which can then be hydrolyzed to a carboxylic acid.

Experimental Protocol (Generalized):

-

The 4-bromo-2,6-difluoroaniline is diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric or sulfuric acid) at low temperatures (0-5°C).

-

The resulting diazonium salt solution is then added to a solution of copper(I) cyanide to afford 4-bromo-2,6-difluorobenzonitrile.

-

The product is then isolated through extraction and purified by crystallization or chromatography.

Note: While a direct protocol for this specific Sandmeyer reaction was not found in the initial search, it is a standard and well-established transformation in organic synthesis.

Step 3: Hydrolysis of 4-Bromo-2,6-difluorobenzonitrile

Mechanism and Rationale: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. Basic hydrolysis is often preferred to avoid potential side reactions. The reaction proceeds through a carboxamide intermediate.

Experimental Protocol:

-

To a round bottom flask, add 4-Bromophenylacetonitrile (as an analogue) and an aqueous solution of sodium hydroxide (e.g., 2.25 g in 25 mL of water).[4]

-

Reflux the mixture at 90-100°C for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[4]

-

After completion, cool the reaction mixture to room temperature.[4]

-

Wash the aqueous layer with an organic solvent like toluene to remove any non-polar impurities.[4]

-

Treat the aqueous solution with activated carbon to remove colored impurities.[4]

-

Acidify the aqueous solution to a pH of 2-3 with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.[4]

-

Filter the solid product, wash with water, and dry to obtain this compound.[4] A yield of 98% with 99.9% purity has been reported for the hydrolysis of 4-bromophenylacetonitrile.[4]

Synthetic Route B: Lithiation-Carboxylation of 3,5-Difluorobromobenzene

This approach utilizes a directed ortho-metalation strategy, followed by carboxylation.

Overall Synthetic Workflow

Caption: Synthetic pathway from 3,5-difluorobromobenzene.

Step 1 & 2: Lithiation and Carboxylation

Mechanism and Rationale: This method involves the reaction of 3,5-difluorobromobenzene with an organolithium reagent, such as n-butyllithium, in an organic solvent to form a 4-substituted lithium salt.[1] This intermediate is then reacted with carbon dioxide (e.g., dry ice) to yield the corresponding carboxylate, which upon acidic workup gives 4-bromo-2,6-difluorobenzoic acid.[1] This method offers advantages such as readily available starting materials, simple processing, and mild reaction conditions.[1]

Experimental Protocol:

-

In an organic solvent, react 3,5-difluorobromobenzene with an organolithium reagent to obtain the 4-substituted lithium salt.[1]

-

The resulting lithium salt is then subjected to a hydrolysis reaction to yield 4-bromo-2,6-difluorobenzoic acid.[1]

Step 3: Homologation to this compound

The conversion of a benzoic acid to a phenylacetic acid (homologation) can be achieved through several methods, most commonly via the Arndt-Eistert synthesis or by reduction to the corresponding benzyl alcohol, followed by conversion to a benzyl halide and subsequent cyanation and hydrolysis.

Alternative Strategy: Insights from 4-Bromophenylacetic Acid Synthesis

The synthesis of the non-fluorinated analogue, 4-bromophenylacetic acid, can also provide valuable insights. One common method involves the condensation of 4-bromobenzyl bromide with sodium cyanide, followed by hydrolysis of the resulting nitrile.[5] This highlights the utility of the nitrile hydrolysis step in the final stage of the synthesis.

Data Summary and Comparison

| Parameter | Route A (from 2,6-Difluoroaniline) | Route B (from 3,5-Difluorobromobenzene) |

| Starting Material | 2,6-Difluoroaniline | 3,5-Difluorobromobenzene |

| Key Intermediates | 4-Bromo-2,6-difluoroaniline, 4-Bromo-2,6-difluorobenzonitrile | 4-Bromo-2,6-difluorophenyllithium, 4-Bromo-2,6-difluorobenzoic acid |

| Key Reactions | Electrophilic Bromination, Sandmeyer Reaction, Nitrile Hydrolysis | Lithiation, Carboxylation, Homologation |

| Reported Yields | Bromination: 92%[2], Nitrile Hydrolysis (analogue): 98%[4] | High overall yield reported[1] |

| Advantages | Well-established reactions, potentially high-yielding steps. | Simple process, mild conditions, readily available starting materials.[1] |

| Challenges | Use of toxic reagents (e.g., NaCN, CuCN) in the Sandmeyer reaction. | Requires anhydrous conditions for the lithiation step, homologation adds complexity. |

Conclusion

The synthesis of this compound can be successfully achieved through multiple synthetic pathways. The choice between these routes will depend on the specific requirements of the laboratory, including the availability of starting materials, scale of the reaction, and tolerance for certain reagents and reaction conditions. Both Route A, starting from 2,6-difluoroaniline, and Route B, commencing with 3,5-difluorobromobenzene, offer viable and high-yielding approaches to this important chemical intermediate. The detailed protocols and mechanistic discussions provided in this guide are intended to serve as a valuable resource for chemists in their synthetic endeavors.

References

- Synthesis routes of 4-Bromo-2,6-difluoroaniline. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoipnKX2KWvtFVuvO83pDI40_M9TT9wVNiBqynIlQoMZrKTh1Cw4TtVAzR7fZAiCCJeKnH9YrL8DBlIZnwDb5ODoEl2nZNnPKUNTh7BvfLqsSuv2BGx9ZrWdUY36_dm0-1dSlKpezuPotP_esNtn68G3MJ_ut364sceNgxR-VoNMmC]

- Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_zazhYiKh-0kwxe39iOE05QERDKtTUb0eeo4miZw93n4yOLyyHI3LJGJXgxblICNBpM9LPh4MmFP-4supCbfyFd3ui1wDj9ZI4YBHrvz-cVuxof_L0-ypyoxw6w-Hfhas8MUV97QzjNPBMQ==]

- Synthesis of 4-bromo-2,6-difluorophenol. PrepChem.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkVnWO3f5JnrDVPwHLm6Zie9sZ31C9E3ya4JUjlgEfJivRz8AFFa7VV9pNAqKGToJWediBPuvgNKLN--uQjexf0BA6Pr6AE8QuPE1-3a9bvc532ifDli9e0JEbcqJNlxbYYViNIEfzXAxz]

- 4-Bromophenylacetic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/4-Bromophenylacetic_acid]

- How to synthesize and apply 4-bromo-2,6-difluoroaniline - FAQ. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRyIrTznv0DXf33yPmeyj_hTVwB6T709lbXYiJmLsTM1ln8FpU6Ad-djTfxyqn5DtkSVqF4f2c23lvzSY4bUP6aPkn1pPxZdxhYzivW2d-aDnhVjb-cELs5QCKVaVYA4pORRNJlYqupUf030NCZhvMpsSH2rDpFTzPuGQ4jqcqBKqV5Ttywx2qTQ==]

- What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? - FAQ. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXy4GX4k2WUajlGyqg7eq7_WjOD1qKXixWt8zIdLY0pcTzEk1WLbhpzbYnM2yPlE7XxSnX43Uw2bQpw8AynYeLgOyif7LgLbPtBFdYrnwK9YoVAjQeWmneUeEHmdIjx31eGL31CAT4turEw_fg-KxtgjfLRouc5j4ZuAQ6tMt_BFIkoRJwPC2Isg==]

- 4-Bromo-2,6-difluoroaniline synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/product_67567-26-4_289-95-2.htm]

- An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Quick Company. [URL: https://www.quickcompany.

Sources

- 1. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 2. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]

- 5. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-2,6-difluorophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Bromo-2,6-difluorophenylacetic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, imparts distinct electronic and lipophilic properties that are valuable in the design of novel bioactive molecules and functional materials. A thorough understanding of its physical properties is paramount for its effective application in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This in-depth technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. In the spirit of scientific integrity, this document distinguishes between experimentally determined and computationally predicted data. Where experimental values are not publicly available, this guide details the established, field-proven methodologies for their determination, empowering researchers to generate these critical data points in their own laboratories.

Molecular and Chemical Identity

A precise understanding of the molecular identity is the foundation upon which all physical property analysis is built.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | (4-Bromo-2,6-difluorophenyl)acetic acid, 4-Bromo-2,6-difluorobenzeneacetic acid |

| CAS Number | 537033-54-8[1] |

| Molecular Formula | C₈H₅BrF₂O₂[1][2] |

| Molecular Weight | 251.025 g/mol [1] |

| Chemical Structure |

Macroscopic Physical Properties

These properties govern the bulk behavior of the compound and are critical for handling, processing, and formulation.

| Property | Value | Source |

| Appearance | White to off-white solid | [3] |

| Density | 1.8 ± 0.1 g/cm³ | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | 307.7 ± 37.0 °C (Predicted) | [3] |

| pKa | 3.60 ± 0.10 (Predicted) | [3] |

Insights and Experimental Considerations:

The provided boiling point is a predicted value and should be used with caution. Experimental determination via techniques such as distillation under reduced pressure would be necessary for confirmation. The absence of an experimental melting point is a significant data gap. Differential Scanning Calorimetry (DSC) is the recommended technique for its precise determination.

Solubility Profile

The solubility of this compound in various solvent systems is a critical parameter for its use in synthesis, purification, and biological assays. While specific experimental data is limited, a general understanding can be inferred from its structure and from data on related compounds. A related isomer, 2-Bromo-4,5-difluorophenylacetic acid, is described as being "Slightly soluble in water"[4]. Given the presence of a polar carboxylic acid group and a largely non-polar halogenated aromatic ring, moderate solubility in polar organic solvents and limited solubility in non-polar organic and aqueous solvents is expected.

Workflow for Determining Solubility

The following diagram outlines the logical workflow for systematically determining the solubility of this compound.

Caption: Workflow for solubility determination.

Experimental Protocol for Aqueous Solubility (OECD 105 Guideline)

The OECD Test Guideline 105 provides a standardized method for determining the water solubility of chemical substances.[5]

-

Preliminary Test: A small amount of this compound is added to a known volume of water at 20 °C in a sealed container. The mixture is agitated, and the time to reach saturation is estimated by visual observation.

-

Flask Method (for solubilities > 10⁻² g/L):

-

Add an excess amount of the compound to a known volume of water in a flask.

-

Agitate the mixture at a constant temperature (e.g., 20 ± 0.5 °C) for a period longer than the estimated saturation time.

-

Allow the mixture to settle, and then separate the aqueous phase from the undissolved solid by centrifugation or filtration.

-

Determine the concentration of the compound in the aqueous solution using a suitable analytical method (e.g., HPLC-UV).

-

-

Column Elution Method (for solubilities < 10⁻² g/L):

-

A column is packed with an inert support material coated with the test substance.

-

Water is passed through the column at a slow, constant rate.

-

The eluate is collected in fractions, and the concentration of the compound in each fraction is determined. Saturation is reached when the concentration of several consecutive fractions is constant.

-

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

Aromatic Protons: The two protons on the phenyl ring are expected to appear as a triplet or a complex multiplet due to coupling with the two adjacent fluorine atoms. The chemical shift would likely be in the range of 7.0-8.0 ppm.

-

Methylene Protons (-CH₂-): The two protons of the acetic acid methylene group will appear as a singlet, likely in the range of 3.5-4.5 ppm.

-

Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a downfield chemical shift, typically >10 ppm, and its position can be concentration and solvent-dependent.

-

Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is expected to have a chemical shift in the range of 170-180 ppm.

-

Aromatic Carbons: The six carbons of the phenyl ring will exhibit complex splitting patterns due to C-F coupling. The carbon attached to the bromine (C-Br) will be downfield, while the carbons attached to the fluorine atoms (C-F) will show large one-bond C-F coupling constants.

-

Methylene Carbon (-CH₂-): The methylene carbon is expected to appear in the range of 30-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A medium intensity band in the region of 1210-1320 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretches: Strong absorptions in the 1000-1400 cm⁻¹ region.

-

C-Br Stretch: A weak to medium absorption in the 500-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (251.025 Da). Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (M and M+2).

-

Fragmentation: Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the loss of a bromine radical.

Workflow for Spectroscopic Analysis

Caption: Workflow for spectroscopic analysis.

Safety and Handling

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has synthesized the available physical property data for this compound and provided a clear framework for the experimental determination of missing values. For researchers and drug development professionals, a comprehensive understanding of these properties is not merely academic but a practical necessity for advancing scientific discovery. By adhering to the outlined experimental protocols and safety precautions, scientists can confidently and safely utilize this compound in their research endeavors.

References

- OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing; 1995.

- This compound, 96%, Thermo Scientific. Fisher Scientific.

- Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand Qing-Xiang. The Royal Society of Chemistry.

- SAFETY D

- This compound. Chinachemnet.

- SAFETY D

- 4-bromophenylacetic acid. SD Fine-Chem.

- SAFETY D

- 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0188226). NP-MRD.

- 2-(4-Bromo-2,5-difluorophenyl)acetic acid | C8H5BrF2O2 | CID 53403615. PubChem.

- 2,6-Difluorophenylacetic acid. NIST WebBook.

- 4-Bromophenylacetic acid. NIST WebBook.

- Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry.

Sources

- 1. (4-Bromo-2,6-difluorophenyl)acetic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. echemi.com [echemi.com]

- 5. rsc.org [rsc.org]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. echemi.com [echemi.com]

Spectral Characterization of 4-Bromo-2,6-difluorophenylacetic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectral data for 4-Bromo-2,6-difluorophenylacetic acid, a key intermediate in pharmaceutical and agrochemical research. The following sections detail the expected and observed spectral features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and experimental methodologies.

Introduction

This compound (CAS No. 537033-54-8) is a halogenated aromatic carboxylic acid. Its chemical structure, with a bromine and two fluorine atoms on the phenyl ring, gives rise to distinct spectral patterns that are crucial for its identification and characterization. Understanding these spectral signatures is paramount for quality control, reaction monitoring, and structural elucidation in synthetic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet | 1H | -COOH |

| ~7.3 | Triplet | 2H | Ar-H |

| ~3.8 | Singlet | 2H | -CH₂- |

Interpretation of the ¹H NMR Spectrum:

The proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm) due to its acidic nature and hydrogen bonding.[1] The two aromatic protons are chemically equivalent and are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The methylene protons (-CH₂-) are expected to appear as a singlet as there are no adjacent protons to couple with. A ¹H NMR spectrum for this compound is available from ChemicalBook, which can be used for direct comparison.[2]

Experimental Protocol for ¹H NMR Spectroscopy:

A standard operating procedure for acquiring a ¹H NMR spectrum is as follows:[3][4]

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine.

-

Place the sample in the NMR spectrometer.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Tune and match the probe for the ¹H frequency.

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time).

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks to determine the relative number of protons.

-

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~170 | -COOH |

| ~160 (d, J ≈ 250 Hz) | C-F |

| ~130 (t, J ≈ 10 Hz) | C-CH₂ |

| ~115 (d, J ≈ 20 Hz) | C-H |

| ~110 (t, J ≈ 5 Hz) | C-Br |

| ~40 | -CH₂- |

Interpretation of the ¹³C NMR Spectrum:

The carboxyl carbon is expected to appear in the downfield region, typically between 165-185 ppm.[1] The aromatic carbons will show characteristic chemical shifts and coupling to the fluorine atoms. The carbons directly attached to fluorine (C-F) will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 250 Hz). The other aromatic carbons will exhibit smaller two- or three-bond C-F couplings. The methylene carbon will appear in the aliphatic region.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated organic compounds.

Predicted ¹⁹F NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -110 | Singlet | Ar-F |

Interpretation of the ¹⁹F NMR Spectrum:

The two fluorine atoms in this compound are chemically equivalent, and therefore, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of aromatic fluorine atoms can vary significantly depending on the other substituents on the ring.[7][8] The absence of any adjacent fluorine or hydrogen atoms would lead to a singlet.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Expected Mass Spectrum Data (ESI-MS):

| m/z | Interpretation |

| 250/252 | [M-H]⁻ isotopic peaks |

| 206/208 | [M-H-CO₂]⁻ |

| 127 | [M-H-CO₂-Br]⁻ |

Interpretation of the Mass Spectrum:

In negative ion mode Electrospray Ionization (ESI), the most prominent peak is expected to be the deprotonated molecule, [M-H]⁻. Due to the presence of a bromine atom, this will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[9][10] Common fragmentation pathways for phenylacetic acids include the loss of carbon dioxide (CO₂) from the molecular ion.

Experimental Protocol for ESI-MS:

A general procedure for obtaining an ESI-MS spectrum is as follows:[11][12]

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[12]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL.

-

-

Instrument Setup:

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

-

Calibrate the mass analyzer using a standard calibration compound.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in the desired mass range.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) |

| 1710-1680 | Strong | C=O stretch (carboxylic acid) |

| 1600-1450 | Medium | C=C stretch (aromatic) |

| 1300-1200 | Strong | C-O stretch (carboxylic acid) |

| 1200-1000 | Strong | C-F stretch |

| 800-600 | Medium-Strong | C-Br stretch |

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band will appear from 3300 to 2500 cm⁻¹, and a strong carbonyl (C=O) stretching band will be observed around 1700 cm⁻¹.[13][14] The spectrum will also show absorptions corresponding to the aromatic C=C bonds, as well as the C-F and C-Br stretching vibrations.

Experimental Protocol for FTIR (Solid Sample):

A common method for obtaining an IR spectrum of a solid sample is the thin solid film method:[15][16]

-

Sample Preparation:

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[15]

-

Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectral data of this compound.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound(537033-54-8) 1H NMR spectrum [chemicalbook.com]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. biophysics.org [biophysics.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Rutgers_MS_Home [react.rutgers.edu]

- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. drawellanalytical.com [drawellanalytical.com]

Solubility of 4-Bromo-2,6-difluorophenylacetic acid in organic solvents.

An In-depth Technical Guide to the Solubility of 4-Bromo-2,6-difluorophenylacetic acid in Organic Solvents

Abstract

This compound is a key structural motif in the development of novel pharmaceuticals and agrochemicals.[1][2] Its physicochemical properties, particularly its solubility in organic solvents, are critical parameters that dictate its utility in synthesis, purification, crystallization, and formulation development.[3][] This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a strategic approach to solvent selection, detail a robust experimental protocol for solubility measurement, and touch upon modern predictive models. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems.

Physicochemical Profile of this compound

Understanding the intrinsic properties of the solute is the first step in any solubility investigation. This compound (CAS: 537033-54-8) is a substituted aromatic carboxylic acid.[1] Its structure, featuring a combination of polar and non-polar groups, suggests a nuanced solubility profile.

The key functional groups that govern its interactions are:

-

Carboxylic Acid (-COOH): A polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This group is pivotal for interactions with polar solvents, especially those with hydrogen bonding capabilities like alcohols.[5]

-

Phenyl Ring: A non-polar, hydrophobic aromatic ring that contributes to solubility in non-polar or moderately polar solvents through van der Waals forces.[5]

-

Halogen Atoms (Br, F): The fluorine and bromine atoms increase the molecule's polarity and can participate in dipole-dipole interactions. Fluorine substitution, in particular, can modulate electronic properties and lipophilicity, which are critical in drug design.[6][7]

A summary of its key computed and reported properties is presented below.

| Property | Value | Source |

| CAS Number | 537033-54-8 | [1] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1][8] |

| Molecular Weight | 251.02 g/mol | [1][8] |

| Appearance | White to off-white solid | [1] |

| Predicted pKa | 3.60 ± 0.10 | [1] |

| Predicted Boiling Point | 307.7 ± 37.0 °C | [1] |

| XLogP3 | 2.3 | [9] |

Note: Predicted values are computationally derived and should be confirmed experimentally.

Theoretical Principles & Solvent Selection Strategy

The principle of "like dissolves like" is the foundational concept for predicting solubility.[5][10] The solubility of this compound will be determined by the balance of interactions between its functional groups and the solvent molecules.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Strong hydrogen bonding between the solvent's hydroxyl group and the compound's carboxylic acid group is expected to lead to high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents cannot donate hydrogen bonds but can accept them. The carbonyl or ether oxygen will interact favorably with the carboxylic acid proton. Good solubility is anticipated, though perhaps less than in protic solvents.[11]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large, non-polar phenyl ring and halogen atoms will have favorable interactions with these solvents, but the highly polar carboxylic acid group will be disfavored, likely resulting in low solubility.[5][10]

A logical solvent selection process is crucial for efficiently mapping the solubility profile. The following workflow provides a structured approach for selecting a diverse and representative solvent panel.

Caption: Logical workflow for selecting a diverse panel of organic solvents.

Experimental Determination of Solubility

The equilibrium shake-flask method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.[][12] The protocol described below is designed to be self-validating by ensuring that equilibrium has been reached.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled shaker or incubator

-